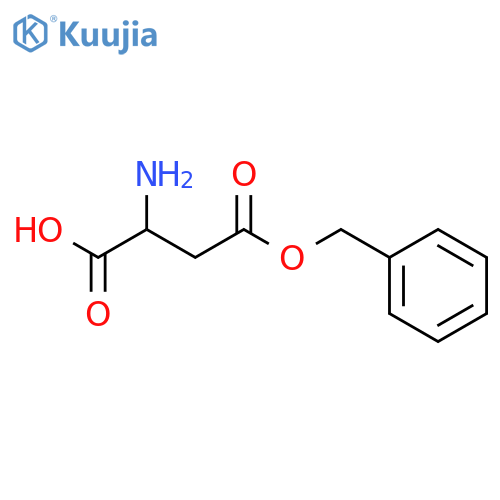

Cas no 2177-63-1 (L-Aspartic acid 4-benzyl ester)

2177-63-1 structure

商品名:L-Aspartic acid 4-benzyl ester

L-Aspartic acid 4-benzyl ester 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid-4-benzyl ester

- H-Asp(OBzl)-OH

- 4-Benzyl L-Aspartate

- L-Aspartic acid β-benzyl ester

- (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

- H-Asp(OBzl)-OH ] L-Aspartic acid β-benzyl ester

- H-L-Asp(Bzl)-OH

- L-Aspartic acid 4-benzyl ester

- L-ASPARTICACID-BENZYLESTER

- L-Asparticacid, 1-(phenylmethyl) ester

- Alloxan Monohydrate

- L-Aspartic acid 3-benzyl ester

- L-Aspartic acid b-benzyl ester

- L-Aspartic acid pound inverted question mark-benzyl ester

- Pbb-asp

- β-Benzyl L-Aspartate

- beta-Benzyl L-aspartate

- L-Aspartic acid beta-benzyl ester

- (S)-2-Amino-4-(benzyloxy)-4-oxobutanoic acid

- (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid

- Benzyl hydrogen beta-L-aspartate

- L-Aspartic acid, 4-(phenylmethyl) ester

- Asp(Obzl)

- (2S)-2-amino-3-[benzyloxycarbonyl]propanoic acid

- L-Asparticacid4-benzylester

- L-Aspartic aci

- CS-W020671

- J-300068

- CHEBI:167842

- A851369

- (2S)-2-azaniumyl-4-oxo-4-phenylmethoxybutanoate

- SCHEMBL730848

- EN300-129701

- ZJ9URQ9GF6

- 2177-63-1

- .BETA.-BENZYL ASPARTATE

- CHEMBL4077582

- B3209

- UNII-ZJ9URQ9GF6

- beta-benzyl aspartate

- NS00015104

- 25248-99-1

- NSC-524167

- VGALFAWDSNRXJK-VIFPVBQESA-N

- AKOS015888231

- DS-13764

- DTXSID101347319

- EINECS 218-541-8

- M03009

- benzyl hydrogen beta-L-aspartate;H-Asp(OBzl)-OH

- MFCD00037208

- NSC 524167

- AKOS015924123

- 4-(Phenylmethyl) hydrogen L-aspartate

- H-Asp-(OBzl)-OH

- HY-30230

- B-1010

- L-Aspartic acid

- A-benzyl ester

- DTXCID501776031

- L-Asp(OBzl)-OH

- FA47538

-

- MDL: MFCD00037208

- インチ: 1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1

- InChIKey: VGALFAWDSNRXJK-VIFPVBQESA-N

- ほほえんだ: O(C(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1983183

計算された属性

- せいみつぶんしりょう: 223.084458g/mol

- ひょうめんでんか: 0

- XLogP3: -2

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 223.084458g/mol

- 単一同位体質量: 223.084458g/mol

- 水素結合トポロジー分子極性表面積: 89.6Ų

- 重原子数: 16

- 複雑さ: 248

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2830

- ゆうかいてん: 221°C(lit.)

- ふってん: 413.1℃ at 760 mmHg

- 屈折率: 27 ° (C=1, 1mol/L HCl)

- すいようせい: Insoluble in water.

- PSA: 89.62000

- LogP: 1.23210

- ようかいせい: 不溶性

- ひせんこうど: +24.0° - +30.0° (c=1, 1N HCl)

L-Aspartic acid 4-benzyl ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:−20°C

L-Aspartic acid 4-benzyl ester 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Aspartic acid 4-benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100630-500g |

L-Aspartic acid 4-benzyl ester |

2177-63-1 | 95% | 500g |

$309 | 2023-03-06 | |

| Enamine | EN300-129701-0.5g |

(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid |

2177-63-1 | 95% | 0.5g |

$21.0 | 2023-06-06 | |

| Enamine | EN300-129701-5.0g |

(2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid |

2177-63-1 | 95% | 5g |

$29.0 | 2023-06-06 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835729451-5g |

L-Aspartic acid 4-benzyl ester |

2177-63-1 | 98%(HPLC) | 5g |

¥ 49.4 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L800713-25g |

L-Aspartic acid β-benzyl ester |

2177-63-1 | 98% | 25g |

¥104.00 | 2022-01-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L77960-100g |

L-Aspartic acid 4-benzyl ester |

2177-63-1 | 100g |

¥268.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003205-1g |

L-Aspartic acid 4-benzyl ester |

2177-63-1 | 98% | 1g |

¥25 | 2024-05-25 | |

| TRC | A788668-500mg |

H-Asp(OBzl)-OH |

2177-63-1 | 500mg |

$ 80.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L800713-100g |

L-Aspartic acid β-benzyl ester |

2177-63-1 | 98% | 100g |

¥284.00 | 2022-01-14 | |

| Cooke Chemical | A0663412-5G |

L-Aspartic acid β-benzyl ester |

2177-63-1 | 98% | 5g |

RMB 24.80 | 2025-02-20 |

L-Aspartic acid 4-benzyl ester 関連文献

-

Christopher Blackburn,Cynthia Barrett,Jonathan L. Blank,Frank J. Bruzzese,Nancy Bump,Lawrence R. Dick,Paul Fleming,Khristofer Garcia,Paul Hales,Matthew Jones,Jane X. Liu,Masayuki Nagayoshi,Darshan S. Sappal,Michael D. Sintchak,Christopher Tsu,Cindy Xia,Xiansi Zhou,Kenneth M. Gigstad Med. Chem. Commun. 2012 3 710

-

2. Polyhydroxylated GdDTPA-derivatives as high relaxivity magnetic resonance imaging contrast agentsLorenzo Tei,Alessandro Barge,Matteo Galli,Roberta Pinalli,Luciano Lattuada,Eliana Gianolio,Silvio Aime RSC Adv. 2015 5 74734

-

Jin He,Hong Xiao,Bo Li,Yuan Peng,Xiaoxia Li,Yong Wang,Grazyna Adamus,Marek Kowalczuk,Xintao Shuai J. Mater. Chem. B 2019 7 4953

-

Zheng Ruan,Le Liu,Wei Jiang,Shuya Li,Yucai Wang,Lifeng Yan Biomater. Sci. 2017 5 313

-

5. Investigation of acyl transfer auxiliary-assisted glycoconjugation for glycoprotein semi-synthesisKudakwashe Nyandoro,Charles M. G. Lamb,Haoran Yu,Jian Shi,Derek Macmillan Org. Biomol. Chem. 2022 20 8506

2177-63-1 (L-Aspartic acid 4-benzyl ester) 関連製品

- 13030-09-6(H-Glu-Obzl)

- 79337-40-9(1-Benzyl D-Aspartate)

- 62965-20-2((2S)-2-amino-4-(benzyloxy)butanoic acid)

- 59-92-7(L-DOPA)

- 2578-33-8(H-D-Glu(obzl)-OH)

- 79338-14-0((4R)-4-Amino-5-oxo-5-phenylmethoxypentanoic Acid)

- 2791-79-9(Dibenzyl L-Aspartate)

- 25014-27-1(Glutamic acid gamma-benzyl ester polymer)

- 7362-93-8(L-Aspartic acid 1-benzyl ester)

- 4079-61-2(dibenzyl 2-aminosuccinate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2177-63-1)L-Aspartic acid 4-benzyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ